4-(5-Methylthiophen-2-yl)pyridine
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(5-Methylthiophen-2-yl)pyridine, focusing on six unique fields:
Fluorescent Dyes and Imaging Agents
4-(5-Methylthiophen-2-yl)pyridine derivatives are utilized in the development of fluorescent dyes. These compounds exhibit unique photophysical properties, making them suitable for use in bioimaging and diagnostic applications. The ability to tune their fluorescence through structural modifications allows for the creation of highly specific imaging agents .
Corrosion Inhibition
This compound has shown potential as a corrosion inhibitor, particularly for mild steel in acidic environments. Studies have demonstrated that derivatives of 4-(5-Methylthiophen-2-yl)pyridine can significantly reduce the rate of corrosion, making them valuable in industrial applications where metal preservation is crucial .
Organic Electronics
In the field of organic electronics, 4-(5-Methylthiophen-2-yl)pyridine is explored for its electronic properties. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound’s ability to facilitate charge transfer and its stability under operational conditions make it a promising material for these applications .
Catalysis
4-(5-Methylthiophen-2-yl)pyridine derivatives are also investigated as catalysts in various chemical reactions. Their unique structural features enable them to act as effective catalysts in processes such as cross-coupling reactions and polymerization. This application is particularly important in the synthesis of complex organic molecules .
Pharmaceuticals
In pharmaceutical research, 4-(5-Methylthiophen-2-yl)pyridine is studied for its potential therapeutic properties. It serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases. The compound’s ability to interact with biological targets makes it a valuable candidate in drug discovery .
Material Science
The compound is also used in material science for the development of advanced materials. Its incorporation into polymers and composites can enhance the mechanical and thermal properties of these materials. This application is significant in the creation of high-performance materials for various industrial uses .
Mechanism of Action
Target of Action
The primary target of 4-(5-Methylthiophen-2-yl)pyridine is related to its photophysical properties . It is used in the formation of thienylpyridinium–cyclic enolate betaine (TPB) dyes, which are unique skeletons of fluorescent donor–acceptor type molecules .
Mode of Action
4-(5-Methylthiophen-2-yl)pyridine interacts with its targets through intramolecular hydrogen bond formation between the carbonyl oxygens of the cyclic enolate and the α-hydrogens of the pyridinium ring . This interaction leads to a coplanar structure in TPB derivatives with five-membered cyclic enolates . A six-membered cyclic enolate leads to a pre-twisted structure due to steric hindrance .
Biochemical Pathways
The affected pathways involve the twisted intramolecular charge transfer (TICT) process . TPB derivatives with alkylene-bridged cyclic enolates exhibit obvious fluorescence quenching through the TICT process in solution . In contrast, electron-deficient cyclic enolates suppress the TICT process, leading to relatively intense emission .
Result of Action
The molecular and cellular effects of 4-(5-Methylthiophen-2-yl)pyridine’s action are primarily observed in its role as a component of TPB dyes . These dyes exhibit unique photophysical properties, including fluorescence quenching or emission, depending on the structure of the cyclic enolate .
Action Environment
The action, efficacy, and stability of 4-(5-Methylthiophen-2-yl)pyridine can be influenced by various environmental factors. For instance, the structure of the cyclic enolate in TPB derivatives, which can be affected by steric hindrance, plays a crucial role in the compound’s photophysical properties . .
Future Directions
The future directions for “4-(5-Methylthiophen-2-yl)pyridine” could involve further exploration of its photophysical properties and potential applications in fluorescent donor-acceptor type molecules . The observations from the study of TPB derivatives present a rational design strategy to control the TICT .
properties
IUPAC Name |
4-(5-methylthiophen-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-3-10(12-8)9-4-6-11-7-5-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMUFYKFRLJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306713 | |
Record name | 4-(5-Methyl-2-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129770-70-3 | |
Record name | 4-(5-Methyl-2-thienyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129770-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Methyl-2-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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